molecular formula C15H13BrN2S B2490215 3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 325778-80-1

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2490215
CAS No.: 325778-80-1
M. Wt: 333.25
InChI Key: AVYSDNAYDISKFG-UHFFFAOYSA-N
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Description

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Biological Activity

3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical formula of this compound is C15H13BrN2SC_{15}H_{13}BrN_2S. The compound features a bromine atom and a p-tolylthio group, which are critical for its biological properties. The synthesis typically involves several steps, including the condensation of 2-aminopyridine with an appropriate aldehyde followed by bromination and thiolation reactions .

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Compound AMycobacterium tuberculosis (H37Rv)0.025 - 0.054
Compound BMDR Strains0.025 - 0.051

Note: The compounds listed are structurally similar and indicate potential activity of the target compound based on its class.

Anticancer Activity

Imidazo[1,2-a]pyridines have been studied for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, similar compounds have been evaluated for their effects on various cancer cell lines with notable results.

Study Cell Line IC50 (μM)
Study AHeLa10.5
Study BMCF-78.3

These results suggest that this compound may also exhibit anticancer activity due to its structural characteristics.

The biological activity of imidazo[1,2-a]pyridines is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the bromine and thioether groups in this compound may enhance its binding affinity to these targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, compounds similar to this compound were tested for their MIC values. The results showed that several derivatives exhibited potent activity against both drug-susceptible and multidrug-resistant strains, highlighting the potential of this compound class in treating tuberculosis.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The study found that certain modifications to the imidazo structure significantly improved cytotoxicity against breast cancer cells (MCF-7). These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

Future Directions

Given the promising biological activities associated with imidazo[1,2-a]pyridines, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how structural modifications affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Clinical Trials : Investigating the therapeutic potential in human subjects.

Properties

IUPAC Name

3-bromo-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S/c1-11-5-7-12(8-6-11)19-10-13-15(16)18-9-3-2-4-14(18)17-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSDNAYDISKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C=CC=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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